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Compound of Interest

Compound Name: Evenamide hydrochloride

Cat. No.: B607389 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology and

toxicology of sertraline hydrochloride, a selective serotonin reuptake inhibitor (SSRI). The

information is compiled from a range of preclinical studies in various animal models, offering

critical data for researchers and professionals in drug development.

Executive Summary
Sertraline is a potent and specific inhibitor of neuronal serotonin (5-HT) reuptake, with only

weak effects on norepinephrine and dopamine neuronal uptake.[1] Its primary mechanism of

action involves the selective inhibition of the presynaptic serotonin transporter (SERT), leading

to an increased concentration of serotonin in the synaptic cleft and enhanced serotonergic

neurotransmission.[2] Preclinical studies in mice, rats, rabbits, and dogs have established its

pharmacological activity and comprehensive toxicology profile. The liver has been identified as

a primary target organ for toxicity, with findings generally related to hepatic enzyme induction.

[1][3] Sertraline is extensively metabolized, and while it has a good safety profile, specific

toxicities, including reproductive and developmental effects, have been noted at higher doses.

[1][4]
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Sertraline's therapeutic effects are primarily attributed to its highly selective inhibition of the

serotonin transporter (SERT) on the presynaptic neuronal membrane.[2] This inhibition blocks

the reuptake of serotonin from the synaptic cleft, leading to an accumulation of the

neurotransmitter. The increased availability of synaptic serotonin enhances its binding to

postsynaptic receptors, which is believed to be the foundation of its antidepressant and

anxiolytic effects.[5] In animal studies, chronic administration of sertraline has been shown to

lead to a down-regulation of brain norepinephrine receptors.[2]

While its primary target is SERT, sertraline has weak effects on dopamine and norepinephrine

transporters.[5][6] It shows no significant affinity for adrenergic (alpha1, alpha2, beta),

cholinergic, GABA, dopaminergic, histaminergic, or benzodiazepine receptors, which

contributes to its favorable side-effect profile compared to older classes of antidepressants like

tricyclic antidepressants (TCAs).[1][2]
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Caption: Sertraline's mechanism of action at the neuronal synapse.

Preclinical Pharmacokinetics
Sertraline is extensively absorbed and metabolized in preclinical species.[1] It is highly protein-

bound (approximately 98-99%) and distributes widely into tissues, including the brain.[2][7]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: Following oral administration, at least 69% and 73% of a dose was absorbed in

rats and dogs, respectively.[1]

Distribution: The volume of distribution is approximately 25 L/kg in both rats and dogs.[7]

Brain concentrations of sertraline in rats can be over 40 times higher than plasma

concentrations.[7]
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Metabolism: Sertraline undergoes extensive first-pass metabolism in the liver.[7] The primary

metabolic pathway is N-demethylation to form N-desmethylsertraline, which is significantly

less potent than the parent compound.[2] Other metabolic processes include N-

hydroxylation, oxidative deamination, and glucuronidation.[2][7] Metabolism is primarily

catalyzed by CYP3A4 and CYP2B6 enzymes.[2]

Excretion: Elimination is mainly through metabolism, with metabolites excreted in both urine

and feces.[8] The excretion of unchanged sertraline in urine is a minor pathway.[2] Bile is the

major route of elimination in both rats and dogs.[7]

Parameter Rat Dog Reference

Bioavailability
Subject to first-pass

metabolism

Subject to first-pass

metabolism
[7]

Protein Binding >97% >97% [7]

Volume of Distribution

(Vd)
~25 L/kg ~25 L/kg [7]

Elimination Half-life

(t½)
~26 hours (general) Varies [2][8]

Peak Plasma Time

(Tmax)
N/A

1.94 ± 0.18 h (200 mg

dose)
[9]

Peak Plasma Conc.

(Cmax)
N/A

0.404 ± 0.080 mg/L

(200 mg dose)
[9]

Area Under Curve

(AUC 0-∞)
N/A

2.04 ± 0.46 mg·h·L-1

(200 mg dose)
[9]

Primary Route of

Elimination
Bile Bile [7]

Table 1: Summary of Preclinical Pharmacokinetic Parameters for Sertraline.

Preclinical Toxicology
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A comprehensive set of toxicology studies were conducted in mice, rats, rabbits, and dogs to

characterize the safety profile of sertraline.[1]

Acute Toxicity
In acute oral toxicity studies, signs of toxicity in mice and rats included hyperactivity,

depression, weakness, decreased food consumption, and convulsions at lethal doses.[1]

Species Route LD50 Reference

Rat Oral >2000 mg/kg [2]

Mouse Oral

Not specified,

convulsions at lethal

doses

[1]

Table 2: Acute Toxicity of Sertraline.

Repeat-Dose Toxicity
The primary target organ identified in subchronic and chronic toxicity studies in mice, rats, and

dogs was the liver.[1][3] The observed effects were consistent with hepatic xenobiotic-

metabolizing enzyme induction and included:

Hepatomegaly (enlarged liver)[3]

Hepatocellular hypertrophy[3]

Proliferation of smooth endoplasmic reticulum[3]

Slight increases in serum transaminase activity[3]

Hepatocellular fatty change (in mice and rats)[4]

These findings are generally considered adaptive changes related to metabolism rather than

direct toxic injury, especially at lower dose levels.[1]
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A 28-day study in rats investigating cardiotoxicity at doses of 5, 10, and 20 mg/kg found that

the higher doses were associated with increased cardiac biomarkers (AST, LDH, cTn-T),

degenerative changes in heart tissue, and evidence of oxidative stress.[10][11]
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Caption: General workflow for a preclinical repeat-dose toxicity study.

Genetic Toxicology
Sertraline was not found to be genotoxic in an extensive battery of tests.[1][4] However, some

in vitro studies have noted that at certain concentrations, sertraline may induce oxidative stress

and reduce the nuclear division index in human peripheral lymphocytes.[12]

Carcinogenicity
Lifetime carcinogenicity studies were conducted in rats and mice.[1]
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Rats: The study was negative for carcinogenicity.[4]

Mice: A slight increase in benign liver tumors was observed in drug-treated male mice.[1]

This finding was considered secondary to the known enzyme-inducing properties of

sertraline and not indicative of a direct carcinogenic risk to humans.[1][4]

Reproductive and Developmental Toxicology
Reproductive toxicology studies have been conducted in rats and rabbits.[1]

Teratogenicity: Sertraline was not found to be teratogenic in rats or rabbits, even at

maternally toxic doses.[1][3]

Developmental Effects: Decreased neonatal survival and growth were observed.[1][4] These

effects have been noted with other SSRIs.[1] One study in mice indicated that in utero

exposure to sertraline at 25 and 60 mg/kg was embryotoxic, teratogenic (cleft palate), and

fetotoxic.[13] Another study in pregnant Wistar rats showed that a 20 mg/kg/day dose

compromised the reproductive system development in male offspring, leading to alterations

in sperm morphology and motility in adulthood.[14]

Experimental Protocols
Repeat-Dose Oral Toxicity Study (Rat)

Objective: To assess the potential toxicity of sertraline following daily oral administration for a

period of 28 or 90 days.

Test System: Wistar or Sprague-Dawley rats, typically young adults. Animals are randomized

into treatment groups (e.g., 3 dose levels and a vehicle control), with an equal number of

males and females per group.

Dosing: Sertraline hydrochloride is administered once daily via oral gavage. Dose levels are

selected based on acute toxicity and dose-ranging studies to establish a no-observed-

adverse-effect-level (NOAEL), a mid-dose, and a maximum tolerated dose (MTD).

In-Life Observations: Daily clinical observations for signs of toxicity, mortality, and morbidity.

Body weight and food consumption are recorded weekly. Ophthalmoscopic examinations are

performed pre-study and at termination.
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Clinical Pathology: Blood samples are collected at termination (and sometimes at an interim

point) for hematology (e.g., CBC, differential) and clinical chemistry (e.g., liver enzymes like

ALT/AST, kidney function markers like BUN/creatinine) analysis. Urine analysis is also

conducted.

Terminal Procedures: At the end of the study period, animals are euthanized. A full necropsy

is performed. Key organs are weighed, and a comprehensive list of tissues is collected and

preserved for histopathological examination by a veterinary pathologist.

Embryo-Fetal Developmental Toxicity Study (Mouse)
Objective: To evaluate the potential of sertraline to cause developmental toxicity during the

period of major organogenesis.

Test System: Time-mated female mice (e.g., Crl:CD1(ICR)). The day a vaginal plug is

observed is designated as Gestation Day (GD) 0.

Dosing: Pregnant females are dosed daily by oral gavage during the period of

organogenesis (e.g., GD 6 through 15). Dose levels in one cited study were 5, 25, and 60

mg/kg, plus a vehicle control.[13]

Maternal Observations: Dams are monitored for clinical signs, body weight changes, and

food consumption throughout gestation.

Terminal Procedures: On a day prior to parturition (e.g., GD 18), dams are euthanized. The

uterus is examined for the number of implantations, resorptions, and live/dead fetuses.

Fetal Examinations: Live fetuses are weighed and examined for external malformations. A

subset of fetuses is then examined for visceral abnormalities (e.g., using the Wilson's

sectioning technique) and skeletal abnormalities (e.g., after staining with Alizarin Red S and

Alcian Blue).[13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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